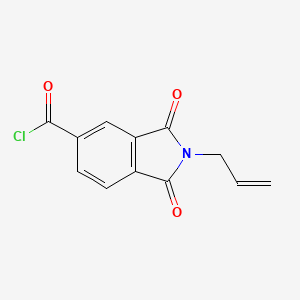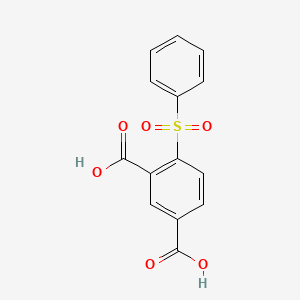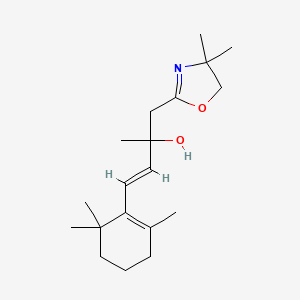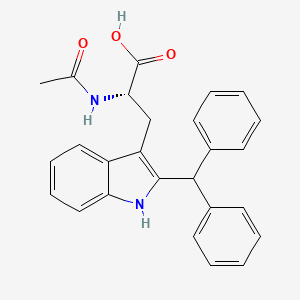![molecular formula C18H21N3O4 B14639562 5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine CAS No. 54126-78-2](/img/structure/B14639562.png)
5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine is a complex organic compound that belongs to the class of nitroaromatic compounds It features a pyridine ring substituted with a nitro group and an oxazolidine moiety, which is further substituted with a phenyl group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine typically involves multiple steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with an aldehyde or ketone under acidic conditions.
Attachment of the Phenyl and Isopropyl Groups: The phenyl and isopropyl groups can be introduced through Friedel-Crafts alkylation reactions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Nitro Group: The nitro group can be introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: Reduction of the nitro group can yield an amino derivative.
Substitution: Substitution reactions can yield various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its derivatives could be explored for pharmaceutical applications.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine depends on its specific application. For example, if it is used as an antimicrobial agent, it may exert its effects by disrupting bacterial cell walls or interfering with essential metabolic pathways. The molecular targets and pathways involved would need to be identified through further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitro-5-pyridineboronic acid pinacol ester: This compound also contains a nitro group and a pyridine ring but lacks the oxazolidine moiety.
Phenyl-2-nitropropene: This compound features a nitro group and a phenyl group but has a different overall structure.
Uniqueness
5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine is unique due to its combination of a nitro group, a pyridine ring, and an oxazolidine moiety with phenyl and isopropyl substitutions. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Propriétés
Numéro CAS |
54126-78-2 |
|---|---|
Formule moléculaire |
C18H21N3O4 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
5-[(5-nitropyridin-2-yl)oxymethyl]-2-phenyl-3-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C18H21N3O4/c1-13(2)20-11-16(25-18(20)14-6-4-3-5-7-14)12-24-17-9-8-15(10-19-17)21(22)23/h3-10,13,16,18H,11-12H2,1-2H3 |
Clé InChI |
MVDKCTFIQRBSMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(OC1C2=CC=CC=C2)COC3=NC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Tricyclo[3.3.1.13,7]dec-1-ylsulfanyl)aniline](/img/structure/B14639483.png)

![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
![1H-Imidazo[4,5-f]quinoline, 9-chloro-7-methyl-](/img/structure/B14639496.png)

![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)






